molecular formula C25H23N3O4 B248623 N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

Cat. No. B248623
M. Wt: 429.5 g/mol
InChI Key: JJUKQTIASWHTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MAPKAPK2 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of MAPKAPK2, a protein kinase that plays a crucial role in various cellular processes, including inflammation, stress response, and cell proliferation.

Scientific Research Applications

N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, this compound inhibitor has been shown to suppress tumor growth and metastasis by inhibiting the activation of cancer-promoting signaling pathways. In inflammatory disorders, this compound inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating inflammation. In neurodegenerative diseases, this compound inhibitor has been shown to protect neurons from oxidative stress and apoptosis, which are the key pathological mechanisms underlying these diseases.

Mechanism of Action

N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor exerts its pharmacological effects by selectively inhibiting the activity of this compound, a downstream effector of the p38 MAPK signaling pathway. This compound plays a crucial role in various cellular processes, including stress response, inflammation, and cell proliferation. By inhibiting the activity of this compound, this compound inhibitor can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease condition and the experimental model used. In cancer, this compound inhibitor has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiotherapy. In inflammatory disorders, this compound inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the recruitment and activation of immune cells, and alleviate tissue damage. In neurodegenerative diseases, this compound inhibitor has been shown to protect neurons from oxidative stress and apoptosis, promote neurogenesis and synaptogenesis, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor has several advantages for lab experiments, including its high potency, selectivity, and specificity for this compound. However, there are also some limitations to its use, including its low solubility in water and its potential cytotoxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the reproducibility and reliability of the results.

Future Directions

There are several future directions for the research and development of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor. Firstly, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects, which will facilitate the rational design of more potent and selective inhibitors. Secondly, the therapeutic potential of this compound inhibitor in other diseases, such as cardiovascular diseases and metabolic disorders, should be explored. Thirdly, the development of novel drug delivery systems and formulations may improve the solubility and bioavailability of this compound inhibitor, thereby enhancing its therapeutic efficacy. Lastly, the preclinical and clinical studies of this compound inhibitor should be conducted to evaluate its safety and efficacy in humans, which will pave the way for its eventual clinical application.
Conclusion:
In conclusion, this compound inhibitor is a promising chemical compound that has shown great potential for the treatment of various diseases. Its potent inhibitory activity against this compound, a key signaling molecule in various cellular processes, makes it an attractive target for drug development. Further research is needed to fully understand its pharmacological effects and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-{2-[(2-methoxyanilino)carbonyl]phenyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide inhibitor involves the reaction of 2-methoxyaniline with 4-bromo-2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-pyrrolidinecarboxylic acid and phenyl isocyanate. The final product is obtained through purification by column chromatography and recrystallization. The yield of the synthesis process is typically around 40-50%.

properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-[(2-methoxyphenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C25H23N3O4/c1-32-22-14-8-7-13-21(22)27-25(31)19-11-5-6-12-20(19)26-24(30)17-15-23(29)28(16-17)18-9-3-2-4-10-18/h2-14,17H,15-16H2,1H3,(H,26,30)(H,27,31)

InChI Key

JJUKQTIASWHTIG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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